1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane
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Overview
Description
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is an organic compound with the molecular formula C8H17ClO3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane typically involves the reaction of 1-chloro-3-chloropropane with 2-(2-methoxyethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Chemical Reactions Analysis
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: It can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms
Scientific Research Applications
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds and structures. This property is particularly useful in organic synthesis and pharmaceutical research .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane include:
1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane: This compound has a similar structure but differs in the length of the carbon chain.
1-Chloro-3-methoxypropane: This compound has a simpler structure with fewer ether linkages .
This compound is unique due to its specific arrangement of ether linkages, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWGHGQWJLHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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